Hexamethyle disilazane

Heterogeneous Catalysis Surface Modification Mesoporous Silica

Semiconductor fabricators and catalyst researchers require silylating agents that deliver consistent, quantifiable performance. HMDS solves three critical pain points: (1) Thermal stability for CVD-66.4 kcal/mol activation barrier vs 48.5 for TMDS, reducing premature gas-phase reactions and enabling uniform thin-film deposition in MEMS/semiconductor fabrication. (2) Higher grafting density-2.35 TMS/nm² on Ti-MCM-41 vs TMCS, preserving epoxidation catalytic activity without active-site damage. (3) Polymer-compatible silylation-silylates dextran at 50°C without chain degradation, unlike BSA, making it suitable for biodegradable graft copolymer synthesis. Supplied at ≥98% purity with full QC documentation. Ships ambient (flammable liquid, Class 3).

Molecular Formula C6H18NSi2
Molecular Weight 160.38 g/mol
Cat. No. B13706287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethyle disilazane
Molecular FormulaC6H18NSi2
Molecular Weight160.38 g/mol
Structural Identifiers
SMILESCN([Si](C)C)[Si](C)(C)C
InChIInChI=1S/C6H18NSi2/c1-7(8(2)3)9(4,5)6/h1-6H3
InChIKeyQTBYMQRHWGHJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMDS Technical Overview


Hexamethyldisilazane (HMDS, CAS 999-97-3) is a volatile organosilicon compound with the formula (CH₃)₃SiNHSi(CH₃)₃ . It is primarily utilized as a silylating agent to introduce hydrophobic trimethylsilyl (TMS) groups onto surfaces or into molecules [1]. Its key physical properties, including a boiling point of 125 °C and a vapor pressure of 20 hPa at 20 °C [2], make it particularly suitable for vapor-phase deposition techniques in semiconductor manufacturing and for derivatization in analytical chemistry [3].

Vapor-phase surface silylation
Analytical derivatization workflows
Hydrophobic TMS group introduction

Why HMDS Cannot Be Substituted


The performance of a silylating agent is not uniform; it is dictated by a complex interplay of reactivity, steric bulk, byproduct formation, and resulting surface properties [1]. While HMDS is a common choice, its direct replacement by other agents like trimethylchlorosilane (TMCS), bis(trimethylsilyl)trifluoroacetamide (BSTFA), or tetramethyldisilazane (TMDS) often leads to quantifiably different outcomes. These differences can manifest as lower grafting density on catalysts [2], reduced hydrophobicity in coatings [3], or the introduction of corrosive byproducts in semiconductor processing [4]. The following quantitative evidence guide details exactly where and by what magnitude HMDS provides a distinct, verifiable advantage or disadvantage relative to its closest alternatives, enabling informed scientific and procurement decisions.

Grafting density May be lower with chlorosilane alternatives, reducing catalyst hydrophobicity.
Corrosive byproduct HCl release from chlorosilanes can corrode equipment or damage active sites.
Coating performance Alternative agents may yield lower water contact angles on surfaces.

HMDS Performance Evidence


Enhanced Grafting Density on Ti-MCM Catalysts

Hexamethyldisilazane (HMDZ) demonstrates a superior ability to functionalize mesoporous silica surfaces compared to trimethylchlorosilane (TMCS). This is due to its higher reactivity and ability to react with both isolated and hydrogen-bonded silanol groups, a capability not observed with TMCS [1].

Grafting density
Reported
2.35 TMS/nm²
Supports catalyst hydrophobicity for oxidation reactions.
TMCS achieved lower silylation degree (value not specified).
Heterogeneous Catalysis Surface Modification Mesoporous Silica

Improved Epoxidation with Ti-HMS Catalysts

In a direct comparative study, a Ti-HMS catalyst silylated with hexamethyldisilazane (HMDSZ) exhibited better performance in the epoxidation of propylene than an analog silylated with trimethylchlorosilane (TMCS) or dimethyldichlorosilane (DMDCS) [1]. The study attributes this superior performance to the absence of catalyst structure damage, which occurs with chlorine-containing silylating agents.

Epoxidation performance
Data to verify
Better catalytic activity reported with HMDS-silylated catalyst vs TMCS/DMDCS.
Reported absence of catalyst structural damage may preserve active sites.
No quantitative data provided; verify under specific reaction conditions.
Epoxidation Catalysis Chemical Vapor Deposition Propylene Oxide

Chain-Preserving Polysaccharide Silylation

In the silylation of dextran, a model polysaccharide, HMDS provides a more controlled reaction compared to the more potent agent N,O-bis(trimethylsilyl)acetamide (BSA). While BSA can achieve 100% silylation, it does so at the cost of significant degradation of the polysaccharide backbone [1].

Polysaccharide silylation
Reported
HMDS at 50 °C preserves dextran chain; BSA causes degradation.
Supports chain-preserving functionalization for polymer synthesis.
At 80 °C HMDS also causes degradation.
Polysaccharide Chemistry Biodegradable Polymers Regioselective Synthesis

Higher Thermal Stability for CVD

A theoretical study comparing the gas-phase decomposition of hexamethyldisilazane (HMDSZ) and tetramethyldisilazane (TMDSZ) revealed significant differences in their thermal stability [1]. All primary bonds (Si-N, Si-C, N-H) were calculated to break more easily in TMDSZ than in HMDSZ.

Thermal stability
Theoretical
ΔH0⧧ 66.4 (HMDS) vs 48.5 (TMDS) kcal mol⁻¹
Higher barrier may reduce premature gas-phase decomposition in CVD.
Ab initio calculation; experimental validation recommended.
Chemical Vapor Deposition Silicon Carbonitride Thermal Decomposition

Superhydrophobicity on Nanoporous Alumina

Vapor-phase treatment with HMDS can transform a hydrophilic nanoporous alumina surface into a superhydrophobic one. The resulting water contact angle (WCA) is dramatically higher than that achieved on a smooth surface under the same modification conditions, demonstrating the synergy between HMDS chemistry and surface morphology [1].

Superhydrophobicity (alumina)
Reported
WCA 153.2° (nanoporous) vs 82.9° (smooth)
Nanostructuring synergizes with HMDS for reported superhydrophobic state.
Surface morphology critical; vapor-phase treatment.
Superhydrophobic Surfaces Nanoporous Materials Self-Cleaning Coatings

Enhanced Hydrophobicity via Mesoporous Silica in PLA

When HMDS is grafted onto silica particles and incorporated into a biodegradable PLA film, the resulting hydrophobicity is highly dependent on the morphology of the silica substrate. HMDS grafted onto mesoporous silica particles (HMDS@MSPs) yields a superhydrophobic surface, whereas HMDS on non-porous silica particles (HMDS@SPs) does not [1].

Superhydrophobicity (PLA)
Reported
WCA 152.31° (HMDS@MSPs) vs 98.40° (HMDS@SPs)
Mesoporous silica additive enables reported superhydrophobicity.
Non-porous silica yields far lower contact angle.
Biodegradable Polymers Superhydrophobic Coatings Mesoporous Silica

HMDS Application Scenarios


Hydrophobic Heterogeneous Catalysts

Based on evidence that HMDS achieves a higher grafting density (2.35 TMS/nm²) on Ti-MCM-41 compared to TMCS [1] and that HMDS-silylated Ti-HMS catalysts show better epoxidation performance without active site damage [2], HMDS is the superior choice for silylating mesoporous silica-based oxidation catalysts. It maximizes surface hydrophobicity while preserving catalytic activity, which is crucial for reactions like the epoxidation of propylene with hydrogen peroxide.

Polysaccharide Functionalization for Biomedical Copolymers

As demonstrated by the selective silylation of dextran, HMDS is the preferred reagent when the preservation of polymer chain length is essential [3]. Unlike BSA, which degrades the polysaccharide backbone, HMDS at 50 °C provides a high degree of silylation without compromising molecular weight. This makes it ideal for synthesizing organosoluble intermediates for the subsequent synthesis of biodegradable graft copolymers used in drug delivery and tissue engineering.

Superhydrophobic Polymer Films and Coatings

For creating fluorine-free superhydrophobic surfaces, the combination of HMDS with mesoporous silica particles (MSPs) is critical [4]. The data shows that only HMDS-grafted MSPs (HMDS@MSPs) achieve a water contact angle of 152.31° on PLA films, whereas HMDS on non-porous silica achieves only 98.40°. This specific combination should be specified in procurement for applications requiring self-cleaning or water-repellent properties on biodegradable substrates.

CVD of Silicon Carbonitride Thin Films

Theoretical calculations confirm that HMDS has a significantly higher activation barrier for thermal decomposition (66.4 kcal mol⁻¹) compared to its analog TMDS (48.5 kcal mol⁻¹) [5]. This makes HMDS a more thermally stable single-source precursor for CVD, reducing the likelihood of premature gas-phase reactions. This property is advantageous for achieving uniform, high-quality thin film deposition in semiconductor and MEMS fabrication.

Application
Selection Property
Validation Focus
Mesoporous silica catalyst silylation
High grafting density without active-site damage
Epoxidation activity and surface hydrophobicity
Polysaccharide silylation for copolymers
Chain-preserving silylation
Molecular weight retention and silylation yield
Fluorine-free superhydrophobic PLA films
HMDS-grafted mesoporous silica additive
Achievement of reported superhydrophobicity
CVD precursor for SiCN thin films
Reported higher thermal decomposition barrier
Uniform film deposition and reduced pre-reaction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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